molecular formula C20H21NO2 B14398431 N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide CAS No. 89764-18-1

N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide

Cat. No.: B14398431
CAS No.: 89764-18-1
M. Wt: 307.4 g/mol
InChI Key: XLJTYOUWFVTRHZ-UHFFFAOYSA-N
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Description

N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide (CAS: [89764-18-1], C₂₀H₂₁NO₂, molecular weight: 307.39 g/mol) is a naturally occurring alkaloid isolated from the roots of Amyris sylvatica and aerial parts of Amyris plumieri (Rutaceae family). Its structure comprises a benzamide moiety linked via an ethyl chain to a 2,2-dimethyl-2H-1-benzopyran scaffold. The compound exhibits a melting point of 104–105°C and has been cataloged under the 9th Chemical Index (9CI) nomenclature .

Properties

CAS No.

89764-18-1

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

N-[2-(2,2-dimethylchromen-6-yl)ethyl]benzamide

InChI

InChI=1S/C20H21NO2/c1-20(2)12-10-17-14-15(8-9-18(17)23-20)11-13-21-19(22)16-6-4-3-5-7-16/h3-10,12,14H,11,13H2,1-2H3,(H,21,22)

InChI Key

XLJTYOUWFVTRHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)CCNC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s benzamide core and ethyl-linked aromatic system are shared with several synthetic analogs, though substituent variations critically influence physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituents (R Groups) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Potential Applications
N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide (Target) 2,2-Dimethylbenzopyran C₂₀H₂₁NO₂ 307.39 104–105 Natural product research
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide 3-Cyano-pyridinyl, thienylmethylthio C₂₀H₁₈N₄OS₂ 394.51 N/A Anticancer/antiviral
2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide 5-Methylisoxazole, nitroaniline C₁₉H₂₀N₆O₃S 412.47 N/A Thrombosis/platelet aggregation
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide 3,5-Dichloropyridinyl, methyl-oxadiazole C₂₀H₁₉Cl₂N₅O₂S 472.37 N/A Antiproliferative agents

Key Observations :

  • The target compound lacks heterocyclic sulfur-containing groups (e.g., thienylmethylthio, isoxazolylmethylthio) present in analogs, which are often associated with enhanced metabolic stability or receptor binding .

Pharmacological Analogs: Sigma Receptor-Targeting Benzamides

Compound Name Substituents σ-1 Receptor Affinity (Kd) Therapeutic Use
[¹²⁵I]PIMBA Piperidinyl, iodo-methoxy 5.80 nM (σ-1) Prostate cancer imaging
4-[¹²⁵I]Iodo-N-[2-(1'-piperidinyl)ethyl]benzamide Piperidinyl, iodo 15.71 nM (σ-2) Tumor retention in xenografts
Target compound Dimethylbenzopyran Not reported Undetermined

Key Observations :

  • Piperidine and halogen (iodo) substituents in σ-targeting benzamides enhance receptor binding and in vivo stability .
  • The target compound’s benzopyran system may limit σ-receptor interaction due to steric hindrance, though this requires experimental validation.

Biological Activity

N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H26O5
  • Molar Mass : 406.47 g/mol
  • CAS Number : 151135-83-0

The compound features a benzamide structure with a dimethyl-benzopyran moiety, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Antioxidant Activity : Compounds with benzopyran structures are known for their antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that benzamide derivatives can inhibit nitric oxide (NO) production in macrophages, thereby reducing inflammation .
  • Anticancer Potential : Certain benzamide derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, modifications in the benzamide structure can enhance its efficacy against various cancer cell lines .

Antioxidant Activity

A study examined the antioxidant potential of various benzopyran derivatives, including those structurally related to this compound. The results indicated that these compounds could scavenge free radicals effectively, contributing to their protective effects against cellular damage.

Anti-inflammatory Activity

In vitro experiments demonstrated that this compound significantly reduced NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests a potential application in treating inflammatory diseases .

Anticancer Activity

A series of studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited moderate to high potency against human breast MCF-7 and gastric carcinoma SGC7901 cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Summary of Biological Activities

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of NO production
AnticancerInhibition of cell proliferation

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